molecular formula C8H6N2O B078647 N-cyano-N-phenylformamide CAS No. 13974-62-4

N-cyano-N-phenylformamide

Cat. No.: B078647
CAS No.: 13974-62-4
M. Wt: 146.15 g/mol
InChI Key: UFLMFAGALQZNOV-UHFFFAOYSA-N
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Description

N-cyano-N-phenylformamide is an organic compound characterized by the presence of a cyano group (–CN) and a phenyl group (–C₆H₅) attached to a formamide moiety (–CONH₂)

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyano-N-phenylformamide can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with formamide under controlled conditions. Another method includes the reaction of phenylamine with cyanoformic acid derivatives. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-cyano-N-phenylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed.

    Hydrolysis: Acidic or basic conditions facilitate hydrolysis reactions.

Major Products Formed:

    Oxidation: Formation of phenyl isocyanate and formic acid.

    Reduction: Formation of N-phenylformamide.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of phenylamine and formic acid.

Scientific Research Applications

N-cyano-N-phenylformamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyano-N-phenylformamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-cyanoacetamide: Shares the cyano group but lacks the phenyl group.

    N-phenylformamide: Lacks the cyano group but has the phenyl group.

    N-cyano-N-methylformamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: N-cyano-N-phenylformamide is unique due to the presence of both the cyano and phenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-cyano-N-phenylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-6-10(7-11)8-4-2-1-3-5-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLMFAGALQZNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648480
Record name N-Cyano-N-phenylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13974-62-4
Record name N-Cyano-N-phenylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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